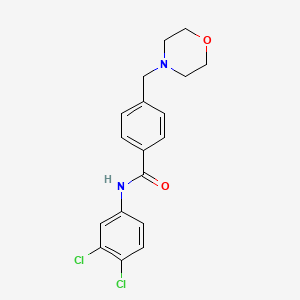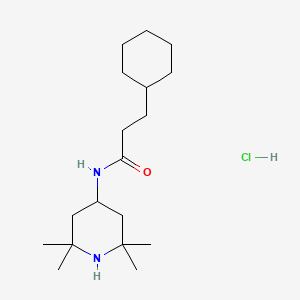
3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from 2,2,6,6-tetramethylpiperidine. This involves the use of catalysts and solvents under controlled temperature and pressure conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexyl halide reacts with the piperidine derivative.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under acidic conditions to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Produces the corresponding alcohols or amines.
Substitution: Results in various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex piperidine derivatives.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active piperidine compounds.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another piperidine derivative with similar structural features.
Uniqueness
Structural Features: The presence of both the cyclohexyl and piperidine moieties makes it unique.
Applications: Its diverse applications in various fields highlight its versatility compared to other similar compounds.
This detailed article provides a comprehensive overview of 3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O.ClH/c1-17(2)12-15(13-18(3,4)20-17)19-16(21)11-10-14-8-6-5-7-9-14;/h14-15,20H,5-13H2,1-4H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLASWXKEGOBPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC2CCCCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B6094920.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6094923.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6094933.png)
![N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6094936.png)
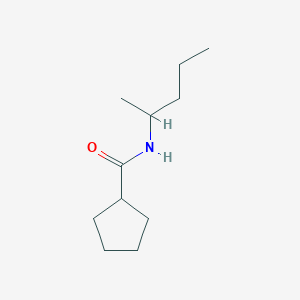
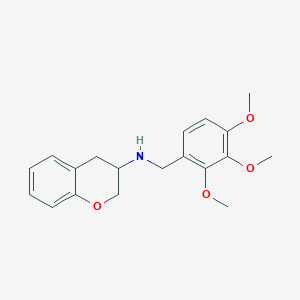
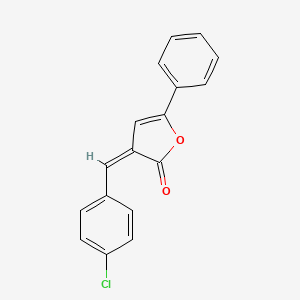
![5-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B6094963.png)
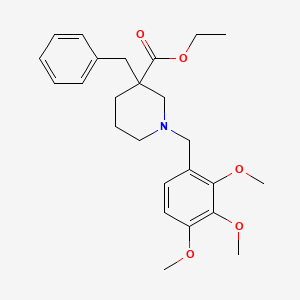

![1-cyclopentyl-4-(3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6094981.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094989.png)
![N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANAMIDE](/img/structure/B6095000.png)
